![molecular formula C10H12O2S B1481948 5-Cyclopentylthiophene-3-carboxylic acid CAS No. 1934929-77-7](/img/structure/B1481948.png)
5-Cyclopentylthiophene-3-carboxylic acid
Overview
Description
5-Cyclopentylthiophene-3-carboxylic acid (5-CPTCA) is a cyclic thiophene-based carboxylic acid that has been widely used in scientific research. It is a versatile compound that can be used as a building block in a variety of applications, such as organic synthesis, pharmaceuticals, and biochemistry. 5-CPTCA has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, it has been used in laboratory experiments to study the mechanism of action of various drugs and to study the biochemical and physiological effects of compounds on cells.
Scientific Research Applications
Synthesis and Polymerization Applications
5-Cyclopentylthiophene-3-carboxylic acid plays a significant role in the synthesis of polymeric materials. Research has demonstrated its impact on the properties of polymers prepared via direct arylation polymerization (DArP). The study of carboxylic acids as additives in DArP has shown that the chemical structure of the carboxylic acid influences the reactivity of the catalytic system, affecting the yield and molecular weight of poly(3-hexylthiophene) (P3HT). This research highlights the importance of the additive structure, including pKa, steric bulk, and backbone cyclization, on polymer characteristics (Rudenko & Thompson, 2015).
Synthesis of Functionalized Cycloalkene Skeletons
The compound has also been utilized in the synthesis of functionalized cycloalkene skeletons. For instance, ring-closing metathesis and diastereoselective Grignard reactions have been employed to synthesize specific cyclohexene derivatives, demonstrating the versatility of cyclopentylthiophene-3-carboxylic acid derivatives in organic synthesis (Xin Cong & Z. Yao, 2006).
Advanced Material Development
In the development of advanced materials, cyclopentylthiophene-3-carboxylic acid derivatives have been explored for their potential in creating conductive polymers for energy storage applications. Specifically, copolymers containing cyclopentadithiophene and carboxylic acid groups have shown promising results as conductive binders in lithium-ion batteries, enhancing the performance and stability of the anode electrodes (Kuo-Lung Wang et al., 2017).
Antibacterial and Enzyme Inhibition Studies
Moreover, the derivatives of cyclopentylthiophene-3-carboxylic acid have been studied for their antibacterial properties and enzyme inhibition potential. Organotin(IV) derivatives of thiophene-2-carboxylic acid, for instance, have been synthesized and evaluated for their antibacterial efficacy, DNA protection capabilities, and enzyme inhibitory activities, showcasing the broad applicability of cyclopentylthiophene-3-carboxylic acid derivatives in biologically relevant fields (S. Abbas et al., 2013).
properties
IUPAC Name |
5-cyclopentylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(12)8-5-9(13-6-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYFVIMQUCMQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.